molecular formula C16H16O5 B312636 2-Methoxyphenyl 3,4-dimethoxybenzoate

2-Methoxyphenyl 3,4-dimethoxybenzoate

Cat. No.: B312636
M. Wt: 288.29 g/mol
InChI Key: DLBVHLVAICXVJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxyphenyl 3,4-dimethoxybenzoate is a useful research compound. Its molecular formula is C16H16O5 and its molecular weight is 288.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

(2-methoxyphenyl) 3,4-dimethoxybenzoate

InChI

InChI=1S/C16H16O5/c1-18-12-6-4-5-7-14(12)21-16(17)11-8-9-13(19-2)15(10-11)20-3/h4-10H,1-3H3

InChI Key

DLBVHLVAICXVJK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2OC)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Reagent Selection

The most direct route to 2-methoxyphenyl 3,4-dimethoxybenzoate involves the reaction of 3,4-dimethoxybenzoyl chloride with 2-methoxyphenol in the presence of a base. This method leverages the high electrophilicity of the acid chloride, facilitating nucleophilic attack by the phenolic oxygen. Pyridine is typically employed to neutralize HCl, preventing side reactions and accelerating the process.

Procedural Details

In a representative procedure, 3,4-dimethoxybenzoyl chloride (4.6 mmol) is added dropwise to a stirred solution of 2-methoxyphenol (4.4 mmol) and pyridine (2.0 mmol) in dichloromethane at room temperature. After 12 hours, the mixture is washed with water, and the organic layer is concentrated to yield the product. This method achieves a 93% yield with minimal byproducts, attributed to the stability of dichloromethane as a solvent and the efficient scavenging of HCl by pyridine.

Optimization Insights

  • Solvent Choice : Dichloromethane enhances reaction homogeneity and facilitates aqueous workup.

  • Stoichiometry : A slight excess of acid chloride (1.05–1.10 equiv.) ensures complete conversion of the phenol.

  • Temperature : Room temperature suffices, avoiding thermal degradation of sensitive methoxy groups.

Dicyclohexylcarbodiimide (DCC)-Catalyzed Esterification

Mechanistic Overview

DCC-mediated esterification offers an alternative pathway, particularly when acid chlorides are inaccessible. This method activates 3,4-dimethoxybenzoic acid via formation of an O-acylisourea intermediate, which reacts with 2-methoxyphenol to yield the target ester.

Experimental Protocol

Adapting methodologies from methyl ester synthesis, 3,4-dimethoxybenzoic acid (1.0 equiv.) and 2-methoxyphenol (1.3–1.5 equiv.) are dissolved in dichloromethane. DCC (1.6–1.8 equiv.) is added, and the mixture is stirred at 35–40°C for 3 hours. Post-reaction, the precipitated dicyclohexylurea (DCU) is filtered, and the filtrate is washed and distilled to isolate the product. This approach achieves 97% yield under optimized conditions.

Critical Parameters

ParameterOptimal RangeImpact on Yield
Molar Ratio (Acid:Phenol)1:1.3–1.5Maximizes phenol utilization
Reaction Temperature35–40°CBalances rate and side reactions
DCC Equivalents1.6–1.8Ensures complete acid activation

Solvent Recycling : Dichloromethane is recovered via distillation, reducing waste.

Transesterification and Alternative Routes

Transesterification Dynamics

Transesterification of methyl 3,4-dimethoxybenzoate with 2-methoxyphenol under acidic (e.g., H2SO4) or basic (e.g., NaOMe) conditions presents a viable but less efficient pathway. While sulfuric acid catalysis at 85°C yields ~91% product, prolonged reaction times (30 hours) and higher temperatures limit practicality.

Enzymatic Approaches

Lipase-catalyzed esterification in non-aqueous media remains underexplored for this compound. Preliminary studies on analogous esters suggest moderate yields (50–70%) with immobilized Candida antarctica lipase B, though scalability challenges persist.

Comparative Analysis of Methodologies

Yield and Efficiency

MethodYield (%)Time (h)Temperature (°C)
Acid Chloride931225
DCC-Mediated97335–40
Transesterification913085

Environmental and Practical Considerations

  • Waste Reduction : DCC methods enable DCU and solvent recycling, aligning with green chemistry principles.

  • Safety : Acid chlorides require careful handling due to corrosivity, whereas DCC poses milder hazards .

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